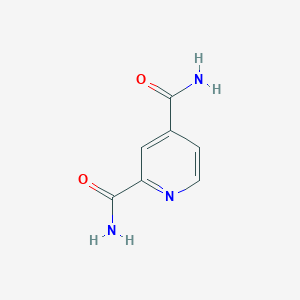

Pyridine-2,4-dicarboxamide

Description

Contextualizing Pyridine-2,4-dicarboxamide within the Broader Landscape of Pyridine (B92270) Derivatives

Pyridine derivatives are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to agriculture. ontosight.ai Pyridine carboxylic acids, including the six isomers of pyridinedicarboxylic acid (PDC), are particularly noteworthy. dovepress.comwur.nl These compounds are found in natural products like alkaloids and coenzymes and exhibit various physiological properties. dergipark.org.tr For instance, quinolinic acid (2,3-PDC) is a known excitotoxin, while dipicolinic acid (2,6-PDC) is a component of bacterial spores. wur.nl

Pyridine-2,4-dicarboxylic acid (also known as lutidinic acid), the precursor to this compound, serves as a versatile intermediate in the synthesis of polymers, dyes, and specialty chemicals. ontosight.ai The conversion of the carboxylic acid groups to carboxamides, as in this compound, significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and coordination behavior. This modification is crucial for its application in creating specific molecular scaffolds for drug design and supramolecular assemblies. mdpi.comacs.org The amide groups can enhance binding to biological targets or direct the self-assembly of complex structures. acs.org The broader family of pyridine dicarboxamides is recognized for its diverse pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai

Structural Framework and Isomeric Considerations of Pyridine Dicarboxamides

The conformation of the carboxamide groups relative to the pyridine ring is a key structural feature. mdpi.com These groups can be twisted out of the plane of the pyridine ring, which influences the molecule's ability to act as a ligand in coordination complexes or to bind to enzyme active sites. acs.org In related pyridine-2,6-dicarboxamide structures, the conformation can be planar, semi-skew, or skew, depending on the dihedral angles between the carboxamide groups and the pyridine ring. mdpi.com This conformational flexibility allows these molecules to adopt specific shapes required for complexation with metal ions or for recognition of other molecules. acs.org

Table 1: Isomers of Pyridinedicarboxylic Acid This table is interactive. Click on the headers to sort.

| Common Name | Systematic Name | Position of Carboxyl Groups |

|---|---|---|

| Quinolinic Acid | Pyridine-2,3-dicarboxylic acid | 2, 3 |

| Lutidinic Acid | Pyridine-2,4-dicarboxylic acid | 2, 4 |

| Isocinchomeronic Acid | Pyridine-2,5-dicarboxylic acid | 2, 5 |

| Dipicolinic Acid | Pyridine-2,6-dicarboxylic acid | 2, 6 |

| Cinchomeronic Acid | Pyridine-3,4-dicarboxylic acid | 3, 4 |

Historical and Current Research Trajectories for this compound and Related Systems

Historically, pyridine carboxylic acids have been used as building blocks in organic synthesis. samaterials.com A significant modern research trajectory for this compound and its parent dicarboxylic acid is in the field of medicinal chemistry, particularly as enzyme inhibitors. dovepress.com Pyridine-2,4-dicarboxylic acid (2,4-PDCA) is a known structural analog of 2-oxoglutarate (2OG) and acts as a broad-spectrum inhibitor of 2OG-dependent oxygenases (2-ODDs). acs.orgnih.govfrontiersin.org These enzymes play crucial roles in human biology, and their inhibition is a target for anticancer therapies. nih.gov

Current research focuses on modifying the 2,4-PDCA scaffold to create more potent and selective inhibitors for specific 2-ODD enzymes.

Selective Enzyme Inhibition : Studies have shown that substituting the pyridine ring of 2,4-PDCA at the C3 or C5 position can lead to derivatives with enhanced selectivity. acs.orgnih.gov For example, 5-aminoalkyl-substituted 2,4-PDCA derivatives are potent and selective inhibitors of JMJD5, a histone demethylase. acs.org Similarly, fluorinated derivatives of 2,4-PDCA have been synthesized to improve the selectivity profile, with C5-substituted versions showing a substantial increase in selectivity for aspartate/asparagine-β-hydroxylase (AspH) over other oxygenases. nih.gov

Coordination Chemistry and Materials Science : Pyridine-2,4-dicarboxylic acid is used as a linker to construct porous metal-organic frameworks (MOFs). acs.org These materials have potential applications in gas storage and luminescence. The coordination of metal ions like Barium(II) with 2,4-PDCA can form complex polymers with unique structural arrangements. researchgate.net The related pyridine-2,6-dicarboxamide scaffold is also extensively used in coordination chemistry to create complexes with metals like manganese and cadmium, which have fascinating structures and potential applications in catalysis and sensing. rsc.orgiucr.orgnih.gov

Supramolecular Chemistry : The ability of pyridine dicarboxamides to form hydrogen bonds and engage in π–π stacking interactions makes them excellent building blocks for supramolecular assemblies. iucr.org Research in this area includes the design of anion receptors, where pyridine-2,6-dicarboxamide moieties act as a binding host for anions like phosphate. wu.ac.th

This focused research into modifying the pyridine dicarboxamide structure highlights a clear trend towards developing highly specific molecules for targeted applications in medicine and materials science.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,2-bipyridyl |

| 2-aminoquinoline |

| 2-oxoglutarate |

| 3-(2-aminophenylamino)pyridine-2,4-dicarboxylic acid |

| 3-(2-fluorophenyl amino)pyridine-2,4-dicarboxylic acid |

| 3-(4-methoxybenzylamino)pyridine-2,4-dicarboxylic acid |

| 3-(o-tolylamino)pyridine-2,4-dicarboxylic acid |

| 3,4-pyridinedicarboxylic acid |

| 3,5-pyridinedicarboxylic acid |

| 4-cyanopyridine (B195900) |

| 4-methylpyridine |

| 4-methylpyridine-2,6-dicarboxamide |

| Cinchomeronic Acid |

| Dinicotinic Acid |

| Dipicolinic Acid |

| Isocinchomeronic Acid |

| Lutidinic Acid |

| N,N′-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide |

| N2-(4-(methylsulfonyl)benzyl)-4-amino-6-ethoxypyridine-2,5-dicarboxamide |

| Pyridine |

| Pyridine-2,3-dicarboxylic acid |

| This compound |

| Pyridine-2,4-dicarboxylic acid |

| Pyridine-2,5-dicarboxamide |

| Pyridine-2,5-dicarboxylic acid |

| Pyridine-2,6-dicarboxamide |

| Pyridine-2,6-dicarboxylic acid |

Properties

Molecular Formula |

C7H7N3O2 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

pyridine-2,4-dicarboxamide |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-1-2-10-5(3-4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) |

InChI Key |

OOXOXZVOZIURRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)C(=O)N |

Origin of Product |

United States |

Coordination Chemistry of Pyridine 2,4 Dicarboxamide and Its Analogs

Ligand Characteristics and Coordination Modes of Pyridine-2,4-dicarboxamide

This compound and its related structures are versatile ligands in coordination chemistry. Their ability to bind to metal ions through various atoms—the pyridine (B92270) nitrogen, amide nitrogens, and amide oxygens—leads to the formation of diverse and structurally interesting metal complexes.

A key feature of pyridine dicarboxamide ligands is their ability to coordinate with metal ions through the nitrogen atoms of the amide groups. This bonding is often facilitated by the deprotonation of the amide protons (-NH-), creating an anionic amidate (-N⁻-) donor. This deprotonation and subsequent coordination have been confirmed through X-ray crystallography in various complexes.

For example, in copper(II) complexes with ligands derived from pyridine-2,6-dicarboxylic acid, crystallographic analysis has shown that the deprotonated amidic nitrogen atoms are directly involved in the coordination sphere of the metal center. In certain trinuclear copper(II) complexes, the dianionic ligands, along with acetate (B1210297) anions, bridge three copper(II) ions in a nearly linear fashion. wikipedia.org Similarly, other studies have reported dimeric copper complexes where the ligand is tridentate, binding through the central pyridine nitrogen and the deprotonated nitrogen atoms of the two carboxamide groups. wikipedia.orgnih.gov

The coordination mode is not limited to a simple N,N,N-chelation. Depending on the reaction conditions, metal source, and base used, pyridine dicarboxamide-based cryptands can exhibit different coordination patterns. While the anticipated N,N,N-coordination is common, atypical O,N,O-coordination has also been observed in certain triiron(II) and tricobalt(II) complexes. In this O,N,O mode, the metal center is coordinated by the pyridine nitrogen and the oxygen atoms of the amide carbonyl groups, which are oriented toward the interior of the ligand's cavity. This demonstrates the flexibility of the pyridine dicarboxamide scaffold in accommodating the stereochemical preferences of different metal ions.

The amide bond is renowned for its high stability, a characteristic attributed to resonance that imparts a partial double-bond character to the C-N bond. nih.gov This stability makes the amide group generally resistant to hydrolysis under neutral pH conditions. However, the coordination of a metal ion to the ligand can alter this stability.

When a pyridine dicarboxamide ligand coordinates to a metal center, particularly through the amide oxygen or nitrogen, the metal ion acts as a Lewis acid, withdrawing electron density from the amide group. This polarization, especially of the carbonyl (C=O) group, increases the electrophilicity of the carbonyl carbon. An enhanced positive charge on the carbon atom makes it more susceptible to nucleophilic attack by a water molecule. nih.gov This metal-ion-promoted activation can facilitate the hydrolysis of the amide bond, a process that would otherwise require harsh conditions such as strong acids or bases. nih.gov Therefore, while the amide linkages in the free ligand are robust, their potential for hydrolysis under specific pH, temperature, or solvent conditions following metal complexation is a critical consideration in the synthesis and application of these complexes.

Chelating Behavior and Complex Stability in Pyridine Dicarboxamide Systems

The chelating behavior of pyridine dicarboxamide systems is fundamentally influenced by the arrangement of donor atoms, which dictates the formation and stability of metal complexes. While extensive research has been conducted on various isomers of pyridine dicarboxamides and their parent dicarboxylic acids, specific data on this compound is limited. However, insights into its potential coordination chemistry can be gleaned from studies of its close analog, pyridine-2,4-dicarboxylic acid (lutidinic acid), and related isomers.

The geometry of this compound, with a nitrogen atom and two amide groups, allows for several potential coordination modes. The ligand can act as a tridentate donor, utilizing the pyridine nitrogen and the oxygen atoms of the amide groups to form chelate rings with a metal ion. The stability of these complexes is dependent on factors such as the nature of the metal ion, the pH of the solution, and the steric and electronic properties of the ligand.

In the solid state, the coordination mode of the analogous pyridine-2,4-dicarboxylic acid has been observed in a barium(II) complex. researchgate.net In this structure, the ligand exhibits a novel coordination behavior, linking adjacent metal centers through the oxygen atoms of the carboxylate groups. researchgate.net The coordination geometry around the Ba(II) ion is described as a distorted bicapped trigonal-prismatic arrangement. researchgate.net This highlights the versatile binding capabilities of this ligand scaffold.

Studies on cobalt(II) complexes with various pyridine dicarboxylic acid isomers provide valuable comparative data on complex stability. Potentiometric titrations have been employed to determine the stability constants of these complexes in aqueous solutions. The data reveals the influence of the substituent positions on the thermodynamic stability of the resulting metal complexes.

| Ligand | Complex Species | log₁₀β |

|---|---|---|

| Pyridine-2,4-dicarboxylic acid | [Co(L)] | 6.19 |

| [Co(L)₂]²⁻ | 10.74 | |

| Pyridine-2,5-dicarboxylic acid | [Co(L)] | 5.74 |

| [Co(L)₂]²⁻ | 9.88 | |

| Pyridine-2,6-dicarboxylic acid | [Co(L)] | 7.58 |

| [Co(L)₂]²⁻ | 13.43 |

Data sourced from Ramirez, et al. (2020) researchgate.net

The data indicates that the positioning of the coordinating groups significantly impacts the stability of the resulting cobalt(II) complexes. For instance, pyridine-2,6-dicarboxylic acid forms more stable complexes compared to the 2,4- and 2,5-isomers, which can be attributed to the favorable formation of two five-membered chelate rings involving the pyridine nitrogen and both carboxylate groups. While the amide groups of this compound would also participate in chelation, the electronic differences between a carboxylate and an amide group would lead to variations in the stability of the corresponding metal complexes. Generally, the deprotonated carboxylate group is a stronger donor than the neutral amide oxygen, which would suggest that the stability constants for the dicarboxamide complexes might differ from those of the dicarboxylic acid analogs.

Further research into the coordination chemistry of this compound is necessary to fully elucidate its chelating behavior and to quantify the stability of its metal complexes. Such studies would contribute to a more comprehensive understanding of the structure-stability relationships within this class of ligands and could pave the way for the design of new metal complexes with tailored properties.

Supramolecular Chemistry and Crystal Engineering Involving Pyridine 2,4 Dicarboxamide Systems

Intermolecular Interactions in Pyridine (B92270) Dicarboxamide Scaffolds

The pyridine dicarboxamide framework is rich in hydrogen bond donors (amide N–H) and acceptors (amide C=O and pyridine N), and features an aromatic ring capable of π-stacking. This combination of features facilitates the formation of robust and predictable supramolecular structures.

Hydrogen Bonding Networks (e.g., O–H···O, O–H···N, N–H···O, C–H···N, C–H···O Interactions)

Hydrogen bonding is a dominant force in the crystal packing of pyridine dicarboxamides. The amide groups are primary drivers of self-assembly, typically forming strong N–H···O hydrogen bonds between adjacent molecules. This interaction is highly directional and leads to the formation of well-defined one-dimensional chains or two-dimensional sheets. nih.gov

Supramolecular Isomerism in Coordination Polymers Derived from Pyridine-2,4-dicarboxylic Acid

Supramolecular isomerism, where identical chemical components assemble into different superstructures, is a key concept in crystal engineering. Pyridine-2,4-dicarboxylic acid, a close chemical relative of the dicarboxamide, serves as an excellent ligand for constructing metal-organic coordination polymers and demonstrates this phenomenon clearly.

In a notable example, the reaction of zinc(II) salts with pyridine-2,4-dicarboxylic acid under solvothermal conditions yielded two distinct polymorphic coordination polymers, both with the formula Zn₂(OH)₂(2,4-pydc). rsc.orgresearchgate.net These isomers, while having the same stoichiometry, possess remarkably different network structures and properties. rsc.org

Polymorph 1 exhibits a two-dimensional (2-D), layer-like structure that is centrosymmetric. This architecture is built from Zn–OH–Zn double chains that are bridged by the pyridine-2,4-dicarboxylate (2,4-pydc) ligands. rsc.orgresearchgate.net

Polymorph 2 forms a three-dimensional (3-D) coordination polymer with an acentric (non-centrosymmetric) structure. In this isomer, 2-D sheets constructed from zinc centers and hydroxide (B78521) groups are pillared by the 2,4-pydc ligands to create the 3-D framework. rsc.orgresearchgate.net

The formation of these distinct isomers from the same set of components underscores the subtle energetic balance that can be tipped by reaction conditions, leading to different crystalline outcomes. rsc.org This structural divergence results in measurable differences in the material properties of the two polymorphs, such as their thermal stabilities and photoluminescent behaviors. rsc.orgresearchgate.net

| Property | Polymorph 1 | Polymorph 2 |

|---|---|---|

| Formula | Zn₂(OH)₂(2,4-pydc) | Zn₂(OH)₂(2,4-pydc) |

| Dimensionality | 2-D Layered | 3-D Pillared |

| Symmetry | Centrosymmetric | Acentric |

| Building Blocks | Zn-OH-Zn double chains bridged by 2,4-pydc | 2-D Zn-OH-Zn sheets pillared by 2,4-pydc |

Design Principles for Self-Assembled Architectures Utilizing Pyridine Dicarboxamides

The rational design of supramolecular architectures from pyridine dicarboxamide building blocks relies on controlling the noncovalent interactions discussed previously. Several key principles guide this process:

Molecular Preorganization : The inherent geometry of the pyridine-2,4-dicarboxamide molecule, with its specific arrangement of hydrogen bond donors and acceptors, preorganizes the molecule for assembly in a predictable manner. The rigidity of the pyridine backbone combined with the conformational preferences of the amide groups directs the formation of specific supramolecular synthons.

Interaction Hierarchy : Successful design requires an understanding of the relative strengths of the available noncovalent interactions. Strong, directional hydrogen bonds (N–H···O) often dominate the initial assembly, forming primary chains or sheets, which are then organized by weaker interactions like π-stacking and C–H···O contacts. acs.org

Specificity and Directionality : The high directionality of hydrogen bonds and the specific geometries of π-stacking allow for precise control over the final structure. By modifying the substituents on the pyridine ring or the amide nitrogen, it is possible to tune these interactions to favor one assembly pathway over another. nih.gov

Cooperative Assembly : The formation of one noncovalent bond can influence the strength and likelihood of forming subsequent bonds. This cooperativity can lead to the highly efficient formation of stable, extended structures from smaller subunits.

By leveraging these principles, chemists can engineer crystalline materials with desired topologies and properties, moving from simple 1-D tapes to complex 3-D frameworks. nih.gov

Role of Solvent Molecules and Counterions in Supramolecular Assembly

The environment in which self-assembly occurs plays a critical role in determining the final structure. Both solvent molecules and counterions can profoundly influence the crystallization process and the resulting architecture. rsc.org

Solvents can influence supramolecular assembly in several ways:

As Templates : Solvent molecules can cluster or arrange in specific ways that direct the organization of the primary building blocks around them.

As Structural Components : Solvents, particularly those capable of hydrogen bonding like water, can be incorporated directly into the crystal lattice. nih.gov In such cases, they become an integral part of the hydrogen-bonding network, often bridging primary building blocks to form higher-dimensional structures. nih.gov

By Modulating Interactions : The polarity of the solvent affects the strength of noncovalent interactions. researchgate.net Polar solvents can compete for hydrogen bonding sites, potentially disrupting the formation of desired synthons, while nonpolar solvents may promote stronger intermolecular interactions and π-stacking. Changing the solvent system can lead to dramatic structural transformations, for instance, tuning a 1-D chain into a 2-D layered structure. rsc.orgresearchgate.net

Advanced Materials and Functional Applications of Pyridine 2,4 Dicarboxamide Systems

Metal-Organic Frameworks (MOFs) and Coordination Polymers for Specific Applications (Derived from Pyridine-2,4-dicarboxylic Acid Linkers)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of Pyridine-2,4-dicarboxylic acid (H₂pdc) as a linker has led to the synthesis of novel lanthanide-based MOFs with unique architectures and functional properties.

Gas Adsorption, Storage, and Separation Capabilities

Researchers have successfully synthesized two types of lanthanide coordination networks using pyridine-2,4-dicarboxylic acid as the organic linker. nih.govacs.org A series of compounds, designated as Type A, with the general formula [Ln₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O (where Ln = Ce, Pr, Sm, Eu), were synthesized via a hydrothermal method. nih.gov These Type A compounds exhibit a primitive cubic (pcu) topology and, crucially, demonstrate porous characteristics after the removal of solvent molecules. nih.gov The evacuation of water molecules from the framework results in materials with surface areas of several hundred square meters per gram, enabling them to adsorb gases. nih.gov

A solvothermal synthetic approach using N,N-dimethylformamide (DMF) as the solvent yields compounds with a structure analogous to Type A for a wider range of lanthanides (Ln = La–Ho). nih.gov These MOFs also display significant surface areas upon evacuation of the DMF molecules and show a capacity for hydrogen gas uptake at 77 K. nih.gov This demonstrates the potential of H₂pdc-derived MOFs in the field of gas storage and separation, where porous materials with high surface areas are highly sought after.

| MOF Type | General Formula | Synthesis Method | Key Feature | Gas Uptake Capability |

|---|---|---|---|---|

| Type A | [Ln₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O | Hydrothermal | Porous, with surface areas of several hundred m²/g after solvent removal. nih.gov | Demonstrates general porous gas adsorption behavior. nih.gov |

| Type A Analogue | [Ln₃(pdc)₄(Hpdc)·(DMF)m]·nDMF | Solvothermal | Exhibits large surface areas after evacuation of DMF. nih.gov | Shows moderate hydrogen gas uptake at 77 K. nih.gov |

Catalytic Systems and Applications

While the specific use of MOFs derived from pyridine-2,4-dicarboxylic acid in catalysis is not extensively documented in the reviewed literature, the broader family of pyridine-dicarboxylate based MOFs shows significant promise in this area. For example, related scaffolds, such as those based on 2,2´-bipyridine-5,5´-dicarboxylic acid, have been incorporated into mixed-linker MOFs. iastate.edu These materials, when metalated with palladium, serve as robust and highly active pre-catalysts for Suzuki-Miyaura cross-coupling reactions. iastate.edu The strategic functionalization of the pyridine-based linker can dramatically enhance catalytic activity and stability. iastate.edu Furthermore, the inherent properties of MOFs, such as high surface area, tunable porosity, and the presence of well-defined active sites (both metal nodes and functionalized linkers), make them ideal candidates for heterogeneous catalysis. nih.gov The pyridine (B92270) nitrogen atom within a linker can also influence the catalytic activity of the framework. These examples highlight the potential for designing catalytically active MOFs using pyridine-2,4-dicarboxylic acid, an area that warrants further investigation.

Luminescence Properties of Lanthanide-Based Frameworks

The incorporation of lanthanide ions into MOFs constructed with pyridine-2,4-dicarboxylic acid linkers gives rise to materials with interesting photoluminescent properties. nih.govacs.org The organic linker can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. This phenomenon, known as the antenna effect, is crucial for enhancing the luminescence of lanthanide ions.

In studies of Eu and Tb analogues of the H₂pdc-based MOFs, an unusual increase in emission intensity was observed at elevated temperatures. nih.gov This behavior was directly linked to the release of solvent molecules from the porous structure of the framework. nih.gov This suggests that the coordination environment of the lanthanide ion is altered upon desolvation, leading to more efficient luminescence. Such solvent- or temperature-dependent luminescence makes these materials promising candidates for chemical sensing applications.

Development of Functional Materials Utilizing Pyridine Dicarboxamide Scaffolds

The pyridine dicarboxamide unit is a rigid and versatile scaffold that can be chemically modified to create functional materials. Its ability to form specific hydrogen bonds and coordinate with metal ions through its nitrogen and amide groups makes it a powerful building block in supramolecular chemistry and materials science. researchgate.net

Design of Chemical Sensors

The pyridine dicarboxamide scaffold, particularly the 2,6-isomer, has been extensively used to design chemosensors for detecting specific ions. niscpr.res.inresearchgate.net These molecules often operate via fluorescence or colorimetric changes upon binding to an analyte. For instance, a fluorescent probe based on N², N⁶-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide has been synthesized for the selective detection of Fe³⁺ and Hg²⁺ ions in aqueous solutions. niscpr.res.in The sensor exhibits a "turn-off" response, where the fluorescence intensity is quenched upon coordination with these metal ions. niscpr.res.in The binding stoichiometry between the sensor and the metal ions was determined to be 1:1. niscpr.res.in

Similarly, other research has focused on hybrid chemosensors based on the pyridine-2,6-dicarboxamide fragment for detecting Al³⁺ and Fe³⁺ ions. researchgate.net The selectivity of these sensors can be tuned by the choice of solvent, demonstrating the sophisticated control that can be exerted over the molecular recognition process. researchgate.net While these examples utilize the pyridine-2,6-dicarboxamide scaffold, the principles of designing pincer-type ligands that create a specific binding cavity for a target analyte can be readily applied to the pyridine-2,4-dicarboxamide isomer for the development of new and selective chemical sensors.

| Sensor Compound | Target Analytes | Detection Limit | Binding Constant (K) | Sensing Mechanism |

|---|---|---|---|---|

| N², N⁶-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide | Fe³⁺ | 0.49 µM niscpr.res.in | 2.54 × 10¹ M⁻¹ niscpr.res.in | Fluorescence Quenching niscpr.res.in |

| N², N⁶-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide | Hg²⁺ | 0.0066 µM niscpr.res.in | 0.18 × 10² M⁻¹ niscpr.res.in | Fluorescence Quenching niscpr.res.in |

Structural and Functional Models for Complex Biological Systems

The well-defined coordination geometry of the pyridine dicarboxamide scaffold makes it an excellent platform for mimicking the active sites of metalloenzymes. researchgate.net These synthetic models allow researchers to study the structure-function relationships of complex biological systems in a more controlled and simplified environment. The pincer-like binding site formed by the pyridine nitrogen and two amide groups can stabilize metal ions in specific oxidation states and coordination numbers, replicating aspects of a metalloprotein's active site. researchgate.netresearchgate.net

By modifying the periphery of the pyridine-2,6-dicarboxamide scaffold, scientists can tune the electronic and steric properties of the metal center, influencing its reactivity and ability to bind substrates. researchgate.netrsc.org This approach has been instrumental in understanding mechanisms of catalysis and designing new catalysts inspired by nature. For example, these scaffolds have been crucial in coordination chemistry for stabilizing reactive species and for the synthetic modeling of certain metalloenzyme active sites. rsc.org This field of bioinorganic chemistry benefits greatly from the structural rigidity and synthetic accessibility of pyridine dicarboxamide derivatives, providing valuable insights into biological processes. researchgate.netnih.gov

Role as a Building Block in Bio-based Plastics and Polymer Development (Pyridine-2,4-dicarboxylic Acid as Analog)

Pyridine-2,4-dicarboxylic acid (2,4-PDCA) is emerging as a significant bio-based building block for the development of advanced polymers and functional materials. As a heterocyclic dicarboxylic acid, its rigid structure is analogous to terephthalic acid (TPA), a cornerstone monomer in the petroleum-based polymer industry for producing poly(ethylene terephthalate) or PET. csic.essciepublish.com The potential to produce 2,4-PDCA from renewable resources positions it as a key component in the transition towards a circular and sustainable bio-economy, offering a pathway to high-performance bioplastics with novel properties. wur.nl

The development of bio-based aromatic chemicals is crucial for creating sustainable alternatives to fossil-based products, and the rigid characteristics of aromatic structures offer enhanced performance in applications like packaging and engineering plastics. wur.nl 2,4-PDCA, in particular, is valued for its potential to replace TPA in the production of bio-based plastics. sciepublish.com Research has focused on its synthesis from non-food biomass, such as lignin (B12514952), and even on upcycling existing plastic waste. csic.essciepublish.com

Biotechnological Production of 2,4-PDCA

Significant advancements have been made in producing 2,4-PDCA through microbial fermentation, utilizing engineered bacteria to convert renewable feedstocks into this valuable monomer. Lignin, an abundant aromatic biopolymer found in plant biomass, is a primary target for valorization into chemicals like 2,4-PDCA. csic.es

Researchers have successfully engineered strains of Pseudomonas putida to produce 2,4-PDCA from lignin-derived compounds. csic.es By replacing a native enzyme with a heterologous one, the bacterial metabolism of aromatic compounds derived from lignin was redirected to generate 2,4-PDCA in the presence of ammonium (B1175870). csic.es This biotransformation process has been shown to efficiently convert substrates like p-coumaric acid, 4-hydroxybenzoate (B8730719) (HBA), and protocatechuate (PCA) into 2,4-PDCA. csic.es Further genetic modifications to enhance substrate uptake and metabolism have led to significant improvements in production yields, reaching up to 0.9 g/L. csic.es

Another approach involves the use of Rhodococcus jostii RHA1, which, when genetically modified, can generate 2,4-PDCA from wheat straw lignocellulose with yields between 80-125 mg/L. researchgate.net In a novel strategy for a circular economy, scientists have also developed a tandem chemo-microbial process to upcycle waste PET into 2,4-PDCA. sciepublish.com This method first involves the chemical hydrolysis of PET into its monomer, TPA, which is then converted into 2,4-PDCA by metabolically engineered E. coli strains. sciepublish.com

A Japanese research team has also successfully engineered E. coli to produce pyridinedicarboxylic acid (PDCA) directly from glucose, achieving concentrations over seven times higher than previously reported without generating toxic byproducts. sciencedaily.com

| Microorganism | Feedstock/Substrate | Product | Yield | Reference |

| Engineered Pseudomonas putida KT2440 | Lignin-derived monoaromatics (PCA, HBA, p-coumaric acid), Soda lignin mixtures | 2,4-Pyridine dicarboxylic acid (2,4-PDCA) | Up to 0.9 g/L | csic.es |

| Engineered Rhodococcus jostii RHA1 | 1% Wheat straw lignocellulose | 2,4-Pyridine dicarboxylic acid (2,4-PDCA) | 80-125 mg/L | sciepublish.comresearchgate.net |

| Engineered E. coli | PET-derived Terephthalic acid (TPA) | 2,4-Pyridine dicarboxylic acid (2,4-PDCA) | 94.01% overall conversion efficiency from PET | sciepublish.com |

| Engineered E. coli | Glucose | Pyridinedicarboxylic acid (PDCA) | Record production levels (seven-fold higher than previous reports) | sciencedaily.com |

Polymer Synthesis and Properties

The unique structure of 2,4-PDCA, with its nitrogen-containing aromatic ring, makes it a promising monomer for synthesizing polyesters and polyamides with potentially superior properties compared to their conventional counterparts. The orientation of the carboxylic acid groups in different pyridine dicarboxylic acid isomers (such as 2,4-, 2,5-, and 2,6-PDC) results in polymers with distinct characteristics. wur.nl

Polyesters: Enzymatic catalysis has been employed to synthesize a series of fully bio-based polyesters derived from 2,4-pyridinedicarboxylic acid. researchgate.net In one study, the polycondensation of 2,4-diethyl pyridinedicarboxylate (a derivative of 2,4-PDCA) with various diols was investigated. The most successful polymerization, when combined with 1,8-octanediol (B150283) in a diphenyl ether solvent, yielded polymers with a number average molecular weight (Mn) of 14.3 kDa and a weight average molecular weight (Mw) of 32.1 kDa. researchgate.net Differential Scanning Calorimetry (DSC) analysis revealed thermal behavior similarities between polyesters made from 2,4-diethyl pyridinedicarboxylate and those from diethyl isophthalate, a petroleum-based analog. researchgate.net The incorporation of the pyridine ring is explored for its potential to enhance thermal stability and gas barrier properties in the resulting polyesters. wur.nlscilit.com

Polyamides: The synthesis of novel, thermally stable polyamides using pyridine dicarboxylic acid derivatives has also been an active area of research. nih.govresearchgate.net Through polycondensation reactions, dicarboxylic acids or their activated forms (like dicarbonyl dichlorides) are reacted with various aromatic diamines. nih.govresearchgate.net The incorporation of the pyridyl moiety into the main chain of the polyamide is intended to impart high thermal stability and chemical resistance. researchgate.net For instance, new polyamides have been synthesized from 2,5-pyridine dicarboxylic acid and various aromatic diamines, resulting in polymers with high yields and inherent viscosities ranging from 0.50 to 0.82 dL/g. researchgate.net These polymers demonstrated good solubility in polar aprotic solvents. researchgate.net While specific research focusing solely on 2,4-PDCA for polyamides is part of the broader investigation into pyridine-based polymers, the principles and expected outcomes are similar. nih.gov

The development of polymers from 2,4-PDCA is a step toward creating materials that are not only sourced from renewable feedstocks but may also exhibit enhanced performance characteristics, such as improved thermal properties and biodegradability, making them suitable for a wide range of applications. wur.nlsciencedaily.com

| Polymer Type | Monomers | Polymerization Method | Key Findings | Reference |

| Polyester | 2,4-diethyl pyridinedicarboxylate + 1,8-octanediol | Enzymatic Polycondensation in diphenyl ether | Achieved Mn = 14.3 kDa and Mw = 32.1 kDa. | researchgate.net |

| Polyamide | 2,5-pyridine dicarboxylic acid + Aromatic diamines | Polycondensation | High yields with inherent viscosities of 0.50-0.82 dL/g; good thermal stability. | researchgate.net |

| Polyamide | Pyridine-2,6-dicarbonyl dichloride + Diamine derived from alanine (B10760859) and 4,4'-oxydianiline | Low-temperature solution polycondensation | Resulted in Polymer 22 with a melting point > 300°C. | nih.gov |

| Polyamide | Pyridine-3,5-dicarbonyl dichloride + Diamine derived from alanine and 4,4'-oxydianiline | Low-temperature solution polycondensation | Resulted in Polymer 25 with a melting point > 300°C. | nih.gov |

Future Research Directions and Unexplored Avenues for Pyridine 2,4 Dicarboxamide

Elucidation of Novel Synthetic Routes and Derivatization Strategies

The exploration of pyridine-2,4-dicarboxamide's potential is fundamentally linked to the development of efficient and versatile synthetic methodologies. Currently, dedicated synthetic routes for this specific isomer are not extensively documented, presenting a significant opportunity for foundational research.

A promising starting point for novel synthetic approaches can be inferred from a patented process for the preparation of the corresponding pyridine-2,4-dicarboxylic acid. This method involves the formation of a 2-carboxamide (B11827560) of 4-cyanopyridine (B195900) or isonicotinic acid as a key intermediate. Future research could focus on optimizing the direct amidation of pyridine-2,4-dicarboxylic acid or its activated derivatives, such as acyl chlorides, with ammonia (B1221849) or various amines. This would not only provide a direct route to the parent dicarboxamide but also open pathways to a diverse library of N-substituted derivatives.

Furthermore, derivatization strategies remain a fertile ground for investigation. The amide functionalities and the pyridine (B92270) ring itself offer multiple sites for chemical modification. Future studies should explore:

N-alkylation and N-arylation: Introducing various organic moieties at the amide nitrogen atoms could significantly modulate the compound's solubility, lipophilicity, and coordination properties.

Substitution on the Pyridine Ring: Electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring could be explored to introduce functional groups that can tune the electronic properties of the molecule or serve as handles for further conjugation.

Development of Macrocyclic and Polymeric Structures: Utilizing this compound as a building block for the synthesis of more complex architectures, such as macrocycles and coordination polymers, could lead to materials with novel functions.

| Potential Synthetic Approach | Starting Material | Key Transformation | Potential Derivatives |

| Direct Amidation | Pyridine-2,4-dicarboxylic acid | Activation (e.g., to acyl chloride) followed by amination | N,N'-dialkyl/diaryl-pyridine-2,4-dicarboxamides |

| From Nitrile Precursors | 4-Cyanopyridine | Carboxamidation at the 2-position | Pyridine-2-carboxamide-4-carbonitrile |

| Ring Substitution | This compound | Electrophilic/Nucleophilic Aromatic Substitution | Halogenated, nitrated, or aminated pyridine-2,4-dicarboxamides |

Comprehensive Exploration of Coordination Chemistry with Diverse Metal Ions

The coordination chemistry of this compound is a largely uncharted territory. The presence of two amide groups and a pyridine nitrogen atom suggests its potential as a versatile ligand for a wide range of metal ions. The relative positioning of the donor atoms in the 2,4-isomer, compared to the well-studied 2,6-isomer, is expected to result in unique coordination modes and complex geometries.

Future research should systematically investigate the coordination behavior of this compound with a variety of metal ions, including:

Transition Metals: Exploring complexes with first-row (e.g., Cu(II), Ni(II), Co(II), Fe(II)/Fe(III)) and second/third-row transition metals could lead to novel catalysts, magnetic materials, and luminescent compounds.

Lanthanides and Actinides: The potential of this compound to act as a sensitizer (B1316253) for lanthanide luminescence warrants investigation for applications in lighting and bio-imaging. Its coordination with actinides is of interest for separation science.

Main Group Metals: The interaction with main group metals could yield interesting structural motifs and materials with applications in catalysis and materials science.

Key research questions to address include the determination of coordination modes (e.g., monodentate, bidentate, bridging), the formation of mononuclear versus polynuclear complexes, and the influence of the metal-to-ligand ratio and reaction conditions on the resulting structures.

Advanced Computational Modeling for Predictive Material Design and Biological Activity

Computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the properties of this compound and its derivatives. A foundational DFT study on the related pyridine-2,4-dicarboxylic acid has demonstrated its potential as a corrosion inhibitor. Building upon this, future computational work should focus on:

Predicting Coordination Geometries: DFT calculations can be employed to predict the stable geometries of metal complexes of this compound, complementing experimental crystallographic studies.

Electronic Structure Analysis: Understanding the electronic structure of the molecule and its metal complexes is crucial for predicting their reactivity, spectroscopic properties, and potential applications in areas like catalysis and electronics.

Modeling for Material Design: Computational screening of a virtual library of this compound derivatives can accelerate the discovery of new materials with desired properties, such as specific gas adsorption capabilities or tailored electronic band gaps.

Predicting Biological Activity: Molecular docking and dynamics simulations can be used to predict the binding affinity of this compound derivatives to various biological targets, guiding the design of potential therapeutic agents.

| Computational Method | Research Objective | Predicted Properties |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity | HOMO-LUMO gap, charge distribution, reaction pathways |

| Molecular Dynamics (MD) | Simulate interactions with biological macromolecules | Binding free energies, conformational changes |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions | Reaction mechanisms, transition state energies |

Expanding Applications in Catalysis, Sensing, and Energy Conversion

The unique structural and electronic features of this compound suggest a range of potential applications that are currently unexplored. Future research should be directed towards harnessing its potential in the following areas:

Catalysis: Metal complexes of this compound could serve as catalysts for a variety of organic transformations. The electronic properties of the pyridine ring and the steric environment around the metal center can be tuned by derivatization to achieve high catalytic activity and selectivity.

Sensing: The ability of the this compound scaffold to bind to specific ions or molecules could be exploited for the development of chemical sensors. Incorporation of fluorophores or chromophores into the molecule could lead to optical sensors.

Energy Conversion: Pyridine-based compounds have shown promise in perovskite solar cells. The potential of this compound and its derivatives as components in solar cells, batteries, or other energy conversion and storage devices is a compelling area for future investigation.

Deeper Mechanistic Understanding of Biological Interactions and Potential Therapeutic Targets

The biological activity of this compound is a nascent field of study with significant therapeutic potential. Research on the corresponding dicarboxylic acid has shown that it can act as a mimic of 2-oxoglutarate and inhibit various enzymes. Furthermore, 5-substituted derivatives of pyridine-2,4-dicarboxylate have been identified as selective inhibitors of Jumonji-C domain-containing protein 5 (JMJD5), a protein implicated in development and cancer.

Future research should aim to:

Screen for Broad Biological Activity: A systematic screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, is warranted.

Elucidate Mechanisms of Action: For any identified bioactive compounds, detailed mechanistic studies are crucial to understand how they interact with their biological targets at the molecular level. This would involve a combination of biochemical assays, structural biology, and computational modeling.

Identify Potential Therapeutic Targets: Based on its activity profile, research should focus on identifying specific diseases or conditions where this compound-based compounds could have a therapeutic benefit. Given the activity of its dicarboxylate counterpart, enzymes involved in epigenetic regulation and metabolism are promising starting points.

| Potential Biological Target Class | Rationale | Therapeutic Area |

| 2-Oxoglutarate-dependent dioxygenases | Mimicry of the natural substrate by the dicarboxylate analogue | Oncology, Metabolic Disorders |

| Metalloenzymes | Chelating ability of the dicarboxamide moiety | Infectious Diseases, Oncology |

| Protein-protein interactions | Rigid scaffold for presenting functional groups | Various |

Q & A

Q. What are the optimal synthetic routes for producing Pyridine-2,4-dicarboxamide with high purity?

this compound can be synthesized via a multi-step approach. For example, intermediate hydroxymethyleneamide (II) can undergo acidic coupling conditions to form cyclic zwitterions (III), which may further react to yield the target compound (IV) . Key steps include:

- Esterification : React pyridine-2,4-dicarboxylic acid with methanol and H₂SO₄ to form dimethyl esters.

- Hydrazination : Treat the ester with hydrazine monohydrate to produce the dicarboxamide .

- Purification : Use HPLC (≥98% purity) to isolate the final product, as demonstrated in related pyridinecarboxamide derivatives .

Table 1: Common Reaction Conditions for this compound Synthesis

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Esterification | H₂SO₄, MeOH | Methanol | Reflux | 80-85% |

| Hydrazination | NH₂NH₂·H₂O | Methanol | 60°C | 70-75% |

| Purification | - | - | - | ≥98% (HPLC) |

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR Spectroscopy : Proton NMR (270 MHz, CDCl₃) identifies key signals:

- 2,5-dichlorophenylazo group (δ 7.8–8.2 ppm).

- This compound protons (δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution FAß-MS confirms the molecular formula (CₙHₓCl₂N₄O₃) with precise mass matching (e.g., M+H⁺: 408.0629 calculated vs. 408.0630 observed) .

- FT-IR : Carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can this compound derivatives be designed to mimic β-turn structures for targeting protein-protein interactions?

- Scaffold Design : Use the trans-pyrrolidine-3,4-dicarboxamide template to replicate Cα triplet geometries in β-turns. This scaffold displays side-chain groups (e.g., Leu, Phe) at positions mimicking i, i+2, or i+3 residues .

- Conformational Rigidity : Stabilize the structure via intramolecular H-bonds to maintain low-energy conformations aligned with peptide backbones (e.g., type I β-turns) .

- Validation : Overlay mimetic structures with peptide backbones using computational tools (e.g., molecular dynamics) .

Q. How should researchers address contradictions in spectral data during structural analysis?

- Cross-Validation : Compare NMR, MS, and IR data with computational predictions (e.g., DFT-optimized structures) .

- Reproducibility : Document solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts) and purity thresholds (≥98% HPLC) to minimize variability .

- Peer Review : Pre-submission checks using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure methodological rigor .

Table 2: Common Pitfalls in Structural Analysis and Mitigation Strategies

| Pitfall | Example | Solution |

|---|---|---|

| Solvent Artifacts | Residual DMSO in NMR | Use deuterated solvents and lyophilization |

| Impurity Signals | Unidentified peaks in MS | Repurify via column chromatography |

| Computational Mismatches | DFT vs. experimental IR | Adjust basis sets or solvent models |

Q. What toxicological assessments are critical for handling this compound in laboratory settings?

- QSAR Modeling : Predict respiratory/skin sensitization risks using quantitative structure-activity relationships .

- Acute Toxicity : Monitor for allergic reactions in repeated exposure studies (e.g., RTECS: US7967250) .

- Ethical Compliance : Adopt IARC guidelines to exclude carcinogenic impurities (≥0.1% threshold) .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.